Cas no 1286726-10-0 (4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide)

4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
- F3407-4479
- AKOS024486339
- 1286726-10-0
- 4-amino-N-(2-fluorobenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide
- 4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
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- Inchi: 1S/C16H17FN4O2S/c17-11-6-2-1-5-10(11)9-19-15(22)14-12(18)13(20-24-14)16(23)21-7-3-4-8-21/h1-2,5-6H,3-4,7-9,18H2,(H,19,22)
- InChI Key: KQEKWUOJMKCGOG-UHFFFAOYSA-N
- SMILES: S1C(C(NCC2C=CC=CC=2F)=O)=C(C(C(N2CCCC2)=O)=N1)N
Computed Properties
- Exact Mass: 348.10562513g/mol
- Monoisotopic Mass: 348.10562513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117Ų
- XLogP3: 2.3
4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-4479-5μmol |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-15mg |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 90%+ | 15mg |
$89.0 | 2023-05-22 | |
Life Chemicals | F3407-4479-3mg |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-4mg |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-10μmol |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-2mg |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-5mg |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-10mg |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-1mg |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-4479-2μmol |
4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
1286726-10-0 | 2μmol |
$57.0 | 2023-09-10 |
4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Comprehensive Overview of 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide (CAS No. 1286726-10-0)
The compound 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide (CAS No. 1286726-10-0) is a highly specialized thiazole derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolidine-1-carbonyl moiety and a fluorophenyl group, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on this compound due to its potential applications in targeting specific enzymatic pathways and receptors.
In recent years, the demand for novel heterocyclic compounds like 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide has surged, driven by advancements in medicinal chemistry and computational drug design. This compound's carboxamide and thiazole functionalities are particularly noteworthy, as they are often associated with bioactivity and metabolic stability. Such attributes align with current trends in precision medicine and targeted therapy, where researchers seek molecules with high selectivity and minimal off-target effects.
The synthesis of CAS No. 1286726-10-0 involves multi-step organic reactions, including amide coupling and cyclization techniques. Its 2-fluorophenyl substituent enhances its lipophilicity, potentially improving cell membrane permeability—a critical factor in drug bioavailability. These properties have sparked discussions in scientific forums about its applicability in central nervous system (CNS) drug development, a hot topic in 2023 due to the growing need for neurodegenerative disease treatments.
From a structural-activity relationship (SAR) perspective, the pyrrolidine-1-carbonyl group in 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide may contribute to binding affinity with certain G-protein-coupled receptors (GPCRs). This hypothesis is supported by recent molecular docking studies, which have become a focal point in AI-driven drug discovery. As the pharmaceutical industry embraces machine learning for compound screening, this molecule's unique scaffold could serve as a valuable template for virtual libraries.
Analytical characterization of CAS No. 1286726-10-0 typically employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques confirm the compound's purity and structural integrity, which are essential for preclinical studies. The rise of green chemistry has also influenced research on this molecule, with scientists exploring catalyst-free synthesis methods to reduce environmental impact—a trending topic in sustainable pharma.
In the context of intellectual property, 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide has attracted attention from patent analysts. Its structural novelty positions it as a potential candidate for small-molecule patents, particularly in areas like kinase inhibition—a field experiencing rapid growth due to its relevance in cancer therapeutics. This aligns with frequent search queries about "new kinase inhibitor scaffolds" in scientific databases.
The stability profile of CAS No. 1286726-10-0 under various pH conditions and its photodegradation kinetics are subjects of ongoing research. These studies are crucial for formulation development, another trending area as the industry shifts toward patient-centric drug delivery systems. The compound's fluorine atom may confer metabolic resistance, a feature often searched in connection with prodrug design strategies.
As regulatory agencies emphasize quality by design (QbD) principles, the characterization of 4-amino-N-(2-fluorophenyl)methyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide extends to its polymorphic forms and salt selection. These aspects dominate recent publications about solid-state chemistry, reflecting the pharmaceutical sector's focus on crystalline engineering for improved drug performance.
In conclusion, CAS No. 1286726-10-0 represents a compelling case study in modern pharmaceutical innovation. Its structural complexity and potential therapeutic relevance intersect with multiple cutting-edge research domains, from computational biology to green synthesis. As the scientific community continues to explore its applications, this compound will likely remain a subject of intense study and discussion in peer-reviewed literature and drug development conferences worldwide.
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